molecular formula C11H11ClFNO B12362231 4-(3-Chloro-5-fluorophenyl)piperidin-2-one

4-(3-Chloro-5-fluorophenyl)piperidin-2-one

Katalognummer: B12362231
Molekulargewicht: 227.66 g/mol
InChI-Schlüssel: AWXMPBKTKLEEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-5-fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluoroaniline and piperidin-2-one.

    Formation of Intermediate: The 3-chloro-5-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-5-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidinone derivatives, while substitution reactions can produce a variety of substituted piperidinones.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-5-fluorophenyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Chlorophenyl)piperidin-2-one: Lacks the fluorine atom, which may affect its chemical and biological properties.

    4-(3-Fluorophenyl)piperidin-2-one:

    4-(3-Chloro-5-methylphenyl)piperidin-2-one: Contains a methyl group instead of fluorine, resulting in distinct properties.

Uniqueness

4-(3-Chloro-5-fluorophenyl)piperidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11ClFNO

Molekulargewicht

227.66 g/mol

IUPAC-Name

4-(3-chloro-5-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h3-4,6-7H,1-2,5H2,(H,14,15)

InChI-Schlüssel

AWXMPBKTKLEEDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)CC1C2=CC(=CC(=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.